

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate physical properties

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Compound of Interest

Compound Name: tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate

Cat. No.: B153290

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An In-Depth Technical Guide to **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate**

Introduction

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, often abbreviated as Boc-piperazine-chloroethane, is a key bifunctional molecule widely utilized in the synthesis of pharmaceuticals and complex organic compounds. Its structure incorporates a piperazine ring, a versatile pharmacophore, protected by a tert-butyloxycarbonyl (Boc) group, and a reactive 2-chloroethyl side chain. This unique combination allows for selective chemical modifications, making it a valuable intermediate for drug development professionals. This guide provides a comprehensive overview of its core physical properties, synthesis, handling, and analytical characterization, grounded in established scientific data.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its unique identifiers and molecular architecture.

- IUPAC Name: **tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate**
- CAS Number: 208167-83-3[1]

- Molecular Formula: C₁₁H₂₁ClN₂O₂[\[1\]](#)
- Synonyms: 1-Boc-4-(2-chloroethyl)piperazine

The molecular structure features a piperazine ring N-substituted with a Boc protecting group and a 2-chloroethyl group at the N4 position. The Boc group provides steric hindrance and electronic modification, preventing the secondary amine from participating in reactions until its removal under acidic conditions. The chloroethyl group serves as a reactive handle for nucleophilic substitution reactions.

Caption: Molecular structure of **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate**.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in synthesis, determining appropriate solvents, reaction conditions, and purification methods.

Property	Value	Source(s)
Molecular Weight	248.76 g/mol	[1]
Appearance	Solid	
Purity	Typically >95%	[1] [2]

Note: Specific values for melting point, boiling point, and density are not consistently reported across public datasheets and should be determined empirically for a specific batch.

Synthesis and Characterization

A common and efficient method for the synthesis of **tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate** involves the chlorination of its corresponding alcohol precursor.

Experimental Protocol: Synthesis

This protocol is based on the conversion of the hydroxyl group to a chloride using thionyl chloride (SOCl₂).

- **Dissolution:** Dissolve 4-(2-hydroxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (1.0 mmol) in dichloromethane (CH_2Cl_2 , 2 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]
- **Cooling:** Place the flask in an ice bath to cool the solution to 0°C .[3]
- **Reagent Addition:** Add thionyl chloride (SOCl_2 , 2.0 mmol) dropwise to the cooled solution.[3] The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
- **Reaction:** Allow the mixture to warm to ambient temperature and stir for 14 hours to ensure the reaction goes to completion.[3]
- **Work-up and Purification:** Upon completion, the reaction is typically quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.



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Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic methods.

- **Chromatography:** High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to assess purity.[4][5]

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) is used to confirm the molecular structure, while Mass Spectrometry (MS) verifies the molecular weight.
[\[5\]](#)[\[6\]](#)

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

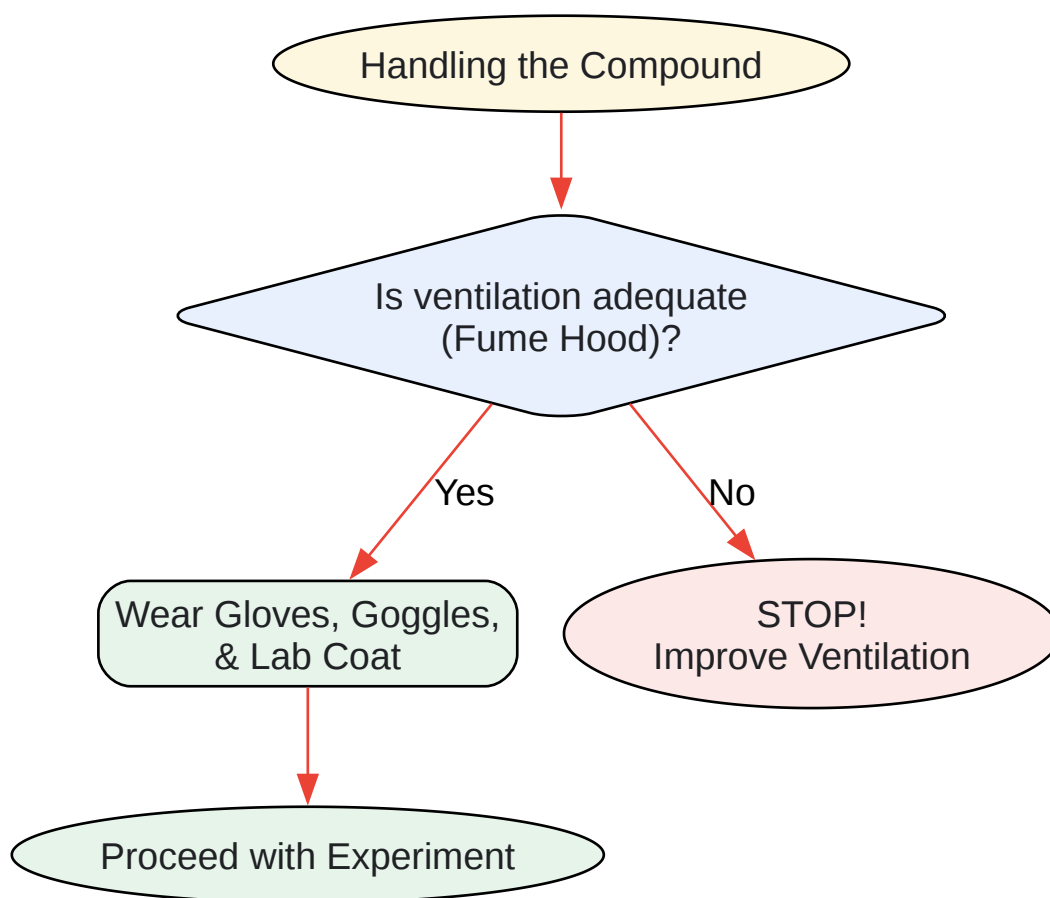
This compound is classified with multiple hazards.[\[1\]](#)

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[\[1\]](#)
- Skin Irritation: Causes skin irritation (Skin Irrit. 2).[\[1\]](#)
- Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[\[1\]](#)
- Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[\[1\]](#)

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is required to minimize exposure.

- Engineering Controls: Always use this compound in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)[\[8\]](#)
- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[1\]](#)[\[7\]](#)
- Hygiene: Avoid ingestion and inhalation.[\[1\]](#) Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[\[1\]](#)[\[8\]](#)



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Caption: Decision workflow for safely handling the compound.

Storage and Stability

- Conditions: Keep the container tightly closed in a dry and well-ventilated place.[1]
- Inert Atmosphere: For long-term stability and to prevent degradation from atmospheric moisture, handle and store the contents under an inert gas like nitrogen.[1]
- Temperature: While room temperature storage may be acceptable for short periods, storage at -20°C is recommended for long-term preservation.[7]

First Aid Measures

In case of accidental exposure, follow these procedures:

- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][7]
- If on Skin: Wash off immediately with plenty of soap and water.[1][7] If skin irritation occurs, seek medical advice.[1]
- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][7]
- If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical attention.[1]

Conclusion

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate is a foundational building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its reactive chloroethyl moiety and protected amine, provide a reliable platform for the synthesis of a diverse range of target molecules. A thorough understanding of its properties, synthesis, and, most importantly, its handling and safety requirements is essential for its effective and safe utilization in research and development.

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